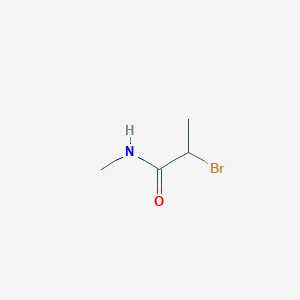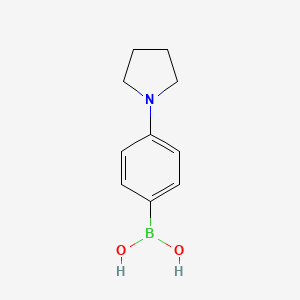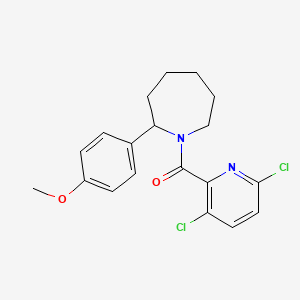
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The dichloropyridine group can be introduced via a nucleophilic substitution reaction.
- This step involves reacting the azepane intermediate with 3,6-dichloropyridine-2-carbonyl chloride in the presence of a base like triethylamine (TEA) to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of automated purification systems to ensure high purity of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Azepane Ring:
- Starting with a suitable precursor such as 4-methoxybenzylamine, the azepane ring can be formed through a cyclization reaction.
- Cyclization can be achieved using reagents like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The carbonyl group in the dichloropyridine moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in the dichloropyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as TEA.
Major Products:
- Oxidation of the methoxy group yields aldehydes or acids.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity by interacting with the active site.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
1-(3,6-Dichloropyridine-2-carbonyl)-2-phenylazepane: Lacks the methoxy group, which may alter its reactivity and biological activity.
1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-hydroxyphenyl)azepane: Contains a hydroxy group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.
Uniqueness: 1-(3,6-Dichloropyridine-2-carbonyl)-2-(4-methoxyphenyl)azepane is unique due to the presence of both the dichloropyridine and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-25-14-8-6-13(7-9-14)16-5-3-2-4-12-23(16)19(24)18-15(20)10-11-17(21)22-18/h6-11,16H,2-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEOFZYIOBAHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)
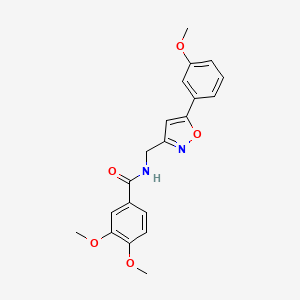
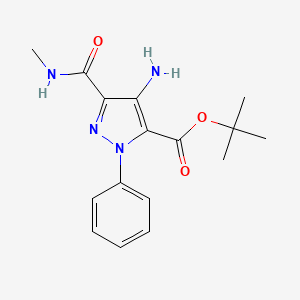
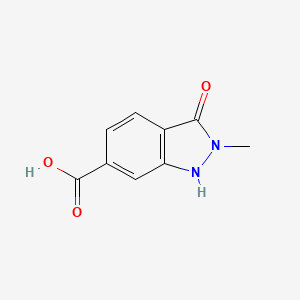
![2-(benzylsulfanyl)-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2590221.png)
![11-(4-oxo-4H-chromene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2590222.png)

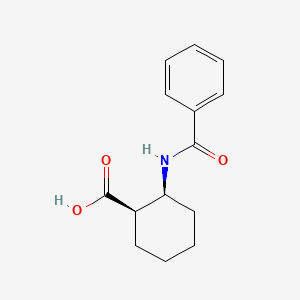

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![N-(2-chloro-4-methylphenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2590231.png)
